SGC-iMLLT
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Overview
Description
SGC-iMLLT is a first-in-class chemical probe and a potent, selective inhibitor of MLLT1/3-histone interactions. It has shown high binding activity towards MLLT1 YEATS domain and MLLT3 YEATS domain, making it a valuable tool in epigenetic research .
Mechanism of Action
Target of Action
SGC-iMLLT is a first-in-class chemical probe and a potent, selective inhibitor of MLLT1/3-histone interactions . The primary targets of this compound are the YEATS domains of MLLT1 and MLLT3 . These proteins play a crucial role in the regulation of gene expression and have been implicated in acute myeloid leukemia (AML) .
Mode of Action
This compound interacts with its targets by binding to the YEATS domains of MLLT1 and MLLT3 . It shows high binding activity towards MLLT1 YEATS domain (YD) and MLLT3 YD (AF9/YEATS3) with Kd values of 0.129 and 0.077 μM, respectively . This interaction inhibits the MLLT1/3-histone interactions, thereby affecting the function of these proteins .
Biochemical Pathways
By inhibiting these interactions, this compound can potentially disrupt the normal functioning of these pathways .
Pharmacokinetics
This compound shows moderate metabolic resistance with a half-life (t 1/2) of 53 minutes, and 48% of the compound remains after 60 minutes . The primary process for metabolism is N demethylation . These properties can impact the bioavailability of the compound, affecting how much of it is able to reach its target and exert its effects.
Result of Action
The molecular and cellular effects of this compound’s action are related to its inhibition of MLLT1/3-histone interactions. By binding to the YEATS domains of MLLT1 and MLLT3, this compound prevents these proteins from interacting with histones . This can disrupt the normal regulation of gene expression, potentially leading to changes in cellular function .
Biochemical Analysis
Biochemical Properties
SGC-iMLLT plays a crucial role in biochemical reactions by inhibiting the interaction between MLLT1 and MLLT3 with histones. It binds to the YEATS domains of MLLT1 and MLLT3 with high affinity, with dissociation constants (Kds) of 129 nM and 77 nM, respectively . This inhibition disrupts the normal function of these proteins in gene regulation. This compound is selective for YEATS1 and YEATS3 over other YEATS domains and bromodomains, making it a valuable tool for studying the specific roles of MLLT1 and MLLT3 in cellular processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In leukemia cells, this compound decreases the expression of tumorigenic genes such as MYC and DDN when used at a concentration of 1 µM . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the interaction between MLLT1 and MLLT3 with histones, this compound affects the transcriptional regulation of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the YEATS domains of MLLT1 and MLLT3, thereby inhibiting their interaction with histones. This inhibition prevents the recruitment of these proteins to chromatin, leading to changes in gene expression . This compound acts as an enzyme inhibitor, blocking the function of MLLT1 and MLLT3 in gene regulation. This results in the downregulation of oncogenes and other genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound shows moderate metabolic stability, with a half-life of 53 minutes in primary human hepatocytes . Over time, this compound undergoes N-demethylation, which may affect its potency and efficacy. Long-term studies have shown that this compound can lead to sustained changes in gene expression and cellular function, particularly in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the interaction between MLLT1 and MLLT3 with histones, leading to changes in gene expression and cellular function . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions with other proteins. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes responsible for its degradation. The primary metabolic process for this compound is N-demethylation, which occurs in the liver . This metabolic pathway affects the stability and bioavailability of this compound, influencing its overall efficacy in biological systems .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions affect the localization and accumulation of this compound in different cellular compartments . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with the YEATS domains of MLLT1 and MLLT3. These interactions direct this compound to specific compartments within the cell, such as the nucleus, where it exerts its inhibitory effects on gene regulation . Post-translational modifications and targeting signals may also influence the subcellular localization and activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
SGC-iMLLT is synthesized through a series of chemical reactions involving the coupling of specific intermediates. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is formed through a series of condensation reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using standard organic synthesis techniques. The production process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
SGC-iMLLT undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms with altered chemical properties .
Scientific Research Applications
SGC-iMLLT has a wide range of scientific research applications, including:
Epigenetic Research: It is used to study the role of MLLT1 and MLLT3 in histone interactions and gene regulation.
Cancer Research: this compound is employed in research on acute myeloid leukemia and other cancers to understand the role of MLLT1/3 in oncogenesis.
Drug Discovery: The compound serves as a chemical probe in drug discovery efforts targeting epigenetic regulators.
Biological Studies: This compound is used to investigate the biological functions of MLLT1 and MLLT3 in various cellular processes .
Comparison with Similar Compounds
SGC-iMLLT is unique in its high selectivity and potency as an inhibitor of MLLT1/3-histone interactions. Similar compounds include:
dBET57: A selective PROTAC degrader of BRD4.
YUKA1: A specific KDM5A inhibitor.
Chemical Probe 92: Another potent inhibitor of YEATS domain interactions .
This compound stands out due to its excellent selectivity over other human YEATS domain proteins and bromodomains, making it a valuable tool for studying the specific roles of MLLT1 and MLLT3 in epigenetic regulation .
Properties
IUPAC Name |
1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNDVASWIHEXCL-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.